![molecular formula C15H12F2N2O4 B2783381 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400083-03-6](/img/structure/B2783381.png)

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

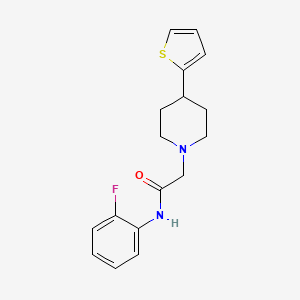

The compound is a complex organic molecule with several functional groups. It contains a benzodioxol group, which is a type of aromatic ether, and a pyridinecarboxamide group, which is a derivative of pyridine . The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The benzodioxol group is a type of aromatic ether, which means it likely contributes to the overall stability of the molecule. The pyridinecarboxamide group is a derivative of pyridine, which is a basic aromatic ring .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The benzodioxol group could potentially participate in electrophilic aromatic substitution reactions, while the pyridinecarboxamide group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the benzodioxol and pyridinecarboxamide groups could potentially affect its solubility, melting point, and boiling point .科学的研究の応用

Fluorescence and Aggregation Enhanced Emission

Research into compounds structurally similar to 1-[(2,2-Difluoro-1,3-Benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has revealed their luminescent properties in both DMF solutions and solid states, with nano-aggregates exhibiting enhanced emission (AEE) in aqueous-DMF solutions. These compounds display mechanochromic properties and multi-stimuli responsiveness, highlighting their potential for use in sensing, imaging, and materials science applications (Srivastava et al., 2017).

Synthetic Pathways and Derivatives

The synthesis of new tetrahydropyrimidine-2-thione derivatives and their reactions with various nucleophiles to create a range of heterocyclic compounds demonstrates the chemical versatility and the potential for generating pharmacologically active derivatives from pyridine-based precursors. This showcases the compound's relevance in medicinal chemistry and drug design (Fadda et al., 2013).

Key Intermediate in Antibiotic Synthesis

The compound has been identified as a key intermediate in the synthesis of PF-00951966, a fluoroquinolone antibiotic targeting key pathogens causing community-acquired respiratory tract infections. This underscores its importance in the development of new antibiotics to combat multidrug-resistant organisms (Lall et al., 2012).

Metal-Organic Frameworks (MOFs)

Solvothermal reactions involving partially fluorinated links similar to the core structure of the compound have led to the creation of fluorinated metal-organic frameworks (F-MOFs). These structures exhibit varying degrees of interdigitation depending on the solvent used, suggesting potential applications in gas storage, separation technologies, and catalysis (Pachfule et al., 2011).

作用機序

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally similar to 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid , which suggests it may have similar targets.

Mode of Action

Given its structural similarity to other compounds, it may interact with its targets in a similar manner . .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some related compounds have shown selectivity between cancer cells and normal cells , suggesting potential anticancer activity.

特性

IUPAC Name |

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O4/c1-18-13(20)10-3-2-6-19(14(10)21)8-9-4-5-11-12(7-9)23-15(16,17)22-11/h2-7H,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOUHYVJJFEJOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2783299.png)

![5-Methyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2783303.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]benzamide](/img/structure/B2783306.png)

![N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2783313.png)

![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)

![benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2783315.png)

![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)